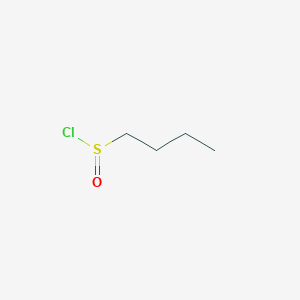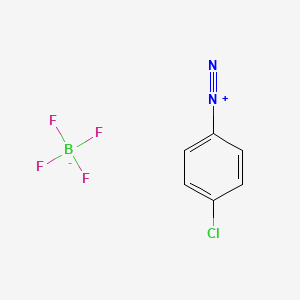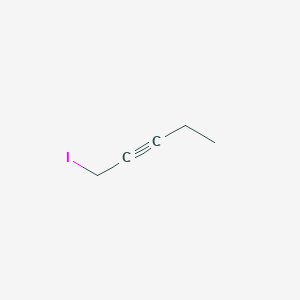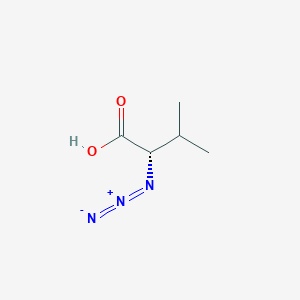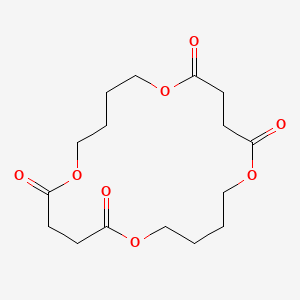
6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline (6-CMTI) is a synthetic compound that has become increasingly popular in scientific research due to its wide range of applications. It has been used in a number of studies to investigate biological processes, and its potential therapeutic applications are being explored.
Wissenschaftliche Forschungsanwendungen
6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline has been used in a variety of scientific research applications. It has been used in studies of the biochemical and physiological effects of drugs, as well as in studies of the mechanism of action of drugs. It has also been used in studies of the effects of environmental toxins and in studies of the efficacy of treatments for various diseases. In addition, this compound has been used in studies of the pharmacokinetics of drugs, and in studies of the pharmacodynamics of drugs.
Wirkmechanismus
The mechanism of action of 6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline is not yet fully understood. However, it is believed to interact with a number of different receptors in the body, including serotonin, dopamine, and norepinephrine receptors. It is also believed to interact with a number of different enzymes, including monoamine oxidase, cyclooxygenase, and cytochrome P450 enzymes.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to have antidepressant and anxiolytic effects, as well as anti-inflammatory and anti-seizure effects. It has also been shown to have neuroprotective and cardioprotective effects, as well as immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline in lab experiments is that it is relatively easy to synthesize, which makes it cost-effective. In addition, it is relatively stable, which makes it suitable for long-term storage. However, there are some limitations to using this compound in lab experiments. For example, it is not very soluble in water, which can make it difficult to use in solutions. In addition, it can be toxic in high concentrations, which can make it difficult to use in some experiments.
Zukünftige Richtungen
Given the wide range of applications of 6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline, there are a number of potential future directions for research. One potential area of research is to investigate the effects of this compound on a variety of diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease. Another potential area of research is to investigate the effects of this compound on the central nervous system, as well as its potential use as a treatment for various neurological disorders. In addition, research could be conducted to investigate the potential therapeutic applications of this compound, as well as its potential use in drug delivery systems. Finally, research could be conducted to investigate the potential side effects of this compound, as well as its potential interactions with other drugs.
Synthesemethoden
6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline can be synthesized by a variety of methods, including the Pictet-Spengler reaction, the Biginelli reaction, and the Suzuki-Miyaura coupling reaction. The Pictet-Spengler reaction is a two-step process in which a phenol is reacted with an aldehyde in the presence of a base to form a cyclic intermediate, which is then reacted with a substituted aniline to form the desired product. The Biginelli reaction is a three-step process in which an aldehyde, an acid, and an urea are reacted in the presence of a base to form the desired product. The Suzuki-Miyaura coupling reaction is a three-step process in which an arylboronic acid is reacted with an aryl halide in the presence of a palladium catalyst to form the desired product.
Eigenschaften
IUPAC Name |
6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-10(1)9-15-13-4-3-12-8-14-6-5-11(12)7-13/h3-4,7,10,14H,1-2,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOLAMRGGYPZFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC3=C(CNCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1887036-64-7 |
Source


|
| Record name | 6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B6596679.png)


